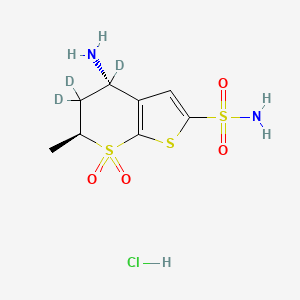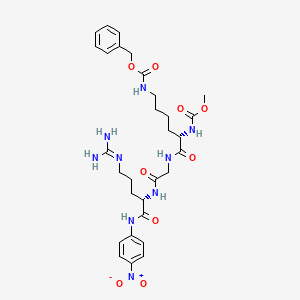
N-Desethyl-dorzolamide-d3 (hydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Desethyl-dorzolamide-d3 (hydrochloride) is a deuterated analog of N-Desethyl-dorzolamide. This compound is labeled with deuterium, a stable isotope of hydrogen, which is often used in scientific research to study the pharmacokinetics and metabolic profiles of drugs. The deuterium labeling can affect the compound’s behavior in biological systems, making it a valuable tool for various research applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Desethyl-dorzolamide-d3 (hydrochloride) involves the deuteration of N-Desethyl-dorzolamideThis can be achieved through various chemical reactions, such as hydrogen-deuterium exchange or the use of deuterated reagents .
Industrial Production Methods
Industrial production of N-Desethyl-dorzolamide-d3 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The compound is then purified and converted into its hydrochloride salt form for stability and ease of handling .
Análisis De Reacciones Químicas
Types of Reactions
N-Desethyl-dorzolamide-d3 (hydrochloride) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
N-Desethyl-dorzolamide-d3 (hydrochloride) has several scientific research applications:
Chemistry: Used as a tracer in drug development to study the pharmacokinetics and metabolic profiles of pharmaceuticals.
Biology: Employed in biological studies to understand the behavior of deuterated compounds in biological systems.
Medicine: Utilized in medical research to investigate the effects of deuterium substitution on drug efficacy and safety.
Industry: Applied in the pharmaceutical industry for the development of new drugs and therapeutic agents
Mecanismo De Acción
N-Desethyl-dorzolamide-d3 (hydrochloride) exerts its effects through the inhibition of the enzyme carbonic anhydrase. This enzyme is involved in the regulation of pH and fluid balance in various tissues. By inhibiting carbonic anhydrase, the compound reduces the production of aqueous humor in the eye, thereby lowering intraocular pressure. This mechanism is particularly relevant in the treatment of conditions like glaucoma .
Comparación Con Compuestos Similares
Similar Compounds
N-Desethyl-dorzolamide: The non-deuterated analog of N-Desethyl-dorzolamide-d3.
Dorzolamide: Another carbonic anhydrase inhibitor used in the treatment of glaucoma.
Acetazolamide: A related carbonic anhydrase inhibitor with similar therapeutic applications
Uniqueness
N-Desethyl-dorzolamide-d3 (hydrochloride) is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium can alter the compound’s pharmacokinetic and metabolic profiles, making it a valuable tool for studying drug behavior in biological systems .
Propiedades
Fórmula molecular |
C8H13ClN2O4S3 |
|---|---|
Peso molecular |
335.9 g/mol |
Nombre IUPAC |
(4S,6S)-4-amino-4,5,5-trideuterio-6-methyl-7,7-dioxo-6H-thieno[2,3-b]thiopyran-2-sulfonamide;hydrochloride |
InChI |
InChI=1S/C8H12N2O4S3.ClH/c1-4-2-6(9)5-3-7(17(10,13)14)15-8(5)16(4,11)12;/h3-4,6H,2,9H2,1H3,(H2,10,13,14);1H/t4-,6-;/m0./s1/i2D2,6D; |
Clave InChI |
VZLLBYYSCGNPPR-FNCNIHIQSA-N |
SMILES isomérico |
[2H][C@]1(C2=C(SC(=C2)S(=O)(=O)N)S(=O)(=O)[C@H](C1([2H])[2H])C)N.Cl |
SMILES canónico |
CC1CC(C2=C(S1(=O)=O)SC(=C2)S(=O)(=O)N)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(2R,3S,3aS,5R)-2-(6-aminopurin-9-yl)-5-[(R)-carboxy(hydroxy)methyl]-3-hydroxy-3,3a-dihydro-2H-furo[3,2-b]furan-5-carboxylic acid](/img/structure/B12369462.png)




![7aH-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B12369501.png)
![4-[(1R)-2-[2-(3,4-dimethoxyphenyl)ethylamino]-1-hydroxyethyl]benzene-1,2-diol](/img/structure/B12369516.png)
![(3E,5S,8R,9S,10R,13S,14S)-3-(2-aminoethoxyimino)-10,13-dimethyl-1,2,4,5,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-6,17-dione;oxalic acid](/img/structure/B12369523.png)



